(E)-N,N-DIMETHYL-N'-{6H,7H,8H,9H-NAPHTHO[2,1-D][1,3]THIAZOL-2-YL}METHANIMIDAMIDE
Overview
Description
(E)-N,N-DIMETHYL-N’-{6H,7H,8H,9H-NAPHTHO[2,1-D][1,3]THIAZOL-2-YL}METHANIMIDAMIDE is a complex organic compound characterized by its unique structure, which includes a naphtho[2,1-d][1,3]thiazole moiety
Mechanism of Action
Target of Action
Compounds with a similar thiazole structure have been found to interact with various biological targets .
Mode of Action
Thiazole derivatives, which share a similar structure with MLS000060672, have been reported to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Biochemical Pathways
Thiazole derivatives have been associated with various biochemical pathways due to their diverse biological activities .
Result of Action
Thiazole derivatives have been associated with a wide range of effects at the molecular and cellular level due to their diverse biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N,N-DIMETHYL-N’-{6H,7H,8H,9H-NAPHTHO[2,1-D][1,3]THIAZOL-2-YL}METHANIMIDAMIDE typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the naphtho[2,1-d][1,3]thiazole core, followed by the introduction of the methanimidamide group. Reaction conditions often involve the use of strong acids or bases, high temperatures, and inert atmospheres to ensure the stability of intermediates and the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to enhance the efficiency of the production process. Additionally, large-scale production may require specialized equipment to handle the specific reaction conditions and to ensure the safety and environmental compliance of the process.
Chemical Reactions Analysis
Types of Reactions
(E)-N,N-DIMETHYL-N’-{6H,7H,8H,9H-NAPHTHO[2,1-D][1,3]THIAZOL-2-YL}METHANIMIDAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms, potentially altering its chemical properties.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphtho[2,1-d][1,3]thiazole oxides, while reduction could produce various reduced derivatives of the original compound.
Scientific Research Applications
(E)-N,N-DIMETHYL-N’-{6H,7H,8H,9H-NAPHTHO[2,1-D][1,3]THIAZOL-2-YL}METHANIMIDAMIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of biochemical pathways and molecular interactions.
Industry: Used in the development of advanced materials, including polymers and nanomaterials, due to its unique chemical properties.
Comparison with Similar Compounds
Similar Compounds
Naphtho[2,1-d][1,3]thiazole derivatives: Compounds with similar core structures but different functional groups.
Methanimidamide derivatives: Compounds with similar functional groups but different core structures.
Uniqueness
(E)-N,N-DIMETHYL-N’-{6H,7H,8H,9H-NAPHTHO[2,1-D][1,3]THIAZOL-2-YL}METHANIMIDAMIDE is unique due to the combination of its naphtho[2,1-d][1,3]thiazole core and methanimidamide group. This combination imparts specific chemical properties and reactivity, making it distinct from other similar compounds.
Properties
IUPAC Name |
N,N-dimethyl-N'-(6,7,8,9-tetrahydrobenzo[g][1,3]benzothiazol-2-yl)methanimidamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3S/c1-17(2)9-15-14-16-12-8-7-10-5-3-4-6-11(10)13(12)18-14/h7-9H,3-6H2,1-2H3/b15-9+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVOUJRWMHHYDNP-OQLLNIDSSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=NC1=NC2=C(S1)C3=C(CCCC3)C=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=N/C1=NC2=C(S1)C3=C(CCCC3)C=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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